molecular formula C13H12N2O2 B3274732 N-(8-Formamidonaphthalen-1-YL)-N-methylformamide CAS No. 61289-65-4

N-(8-Formamidonaphthalen-1-YL)-N-methylformamide

Cat. No. B3274732
CAS RN: 61289-65-4
M. Wt: 228.25 g/mol
InChI Key: KGOMDPLOWLDARN-UHFFFAOYSA-N
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Description

N-(8-Formamidonaphthalen-1-YL)-N-methylformamide, also known as Fmoc-N-Me-Val-OH, is a chemical compound widely used in scientific research. It belongs to the class of amino acid derivatives and is commonly used as a building block for peptide synthesis. In

Mechanism Of Action

The mechanism of action of N-(8-Formamidonaphthalen-1-YL)-N-methylformamidel-OH is related to its role as a building block for peptide synthesis. When N-(8-Formamidonaphthalen-1-YL)-N-methylformamidel-OH is incorporated into a peptide chain, it forms a covalent bond with the neighboring amino acid through a peptide bond. This process is repeated to create a longer peptide chain with a specific sequence and structure.
Biochemical and Physiological Effects
N-(8-Formamidonaphthalen-1-YL)-N-methylformamidel-OH itself does not have any significant biochemical or physiological effects. However, the peptides synthesized using N-(8-Formamidonaphthalen-1-YL)-N-methylformamidel-OH can have a wide range of effects depending on their sequence and structure. For example, peptides can act as hormones, neurotransmitters, or enzymes, and can modulate cellular processes such as metabolism, growth, and differentiation.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(8-Formamidonaphthalen-1-YL)-N-methylformamidel-OH is its high purity and stability, which allows for reliable and reproducible peptide synthesis. Additionally, N-(8-Formamidonaphthalen-1-YL)-N-methylformamidel-OH is relatively easy to handle and store, making it a convenient reagent for lab experiments. However, one limitation of N-(8-Formamidonaphthalen-1-YL)-N-methylformamidel-OH is its relatively high cost compared to other amino acid derivatives, which can limit its use in large-scale peptide synthesis.

Future Directions

There are several future directions for the use of N-(8-Formamidonaphthalen-1-YL)-N-methylformamidel-OH in scientific research. One area of interest is the development of new peptide-based therapeutics for the treatment of diseases such as cancer, diabetes, and Alzheimer's disease. Additionally, researchers are exploring the use of peptides as diagnostic tools for disease detection and monitoring. Finally, advances in peptide synthesis technology may lead to the development of more efficient and cost-effective methods for peptide production, which could expand the use of N-(8-Formamidonaphthalen-1-YL)-N-methylformamidel-OH and other amino acid derivatives in scientific research.

Scientific Research Applications

N-(8-Formamidonaphthalen-1-YL)-N-methylformamidel-OH is widely used in scientific research as a building block for peptide synthesis. Peptides are short chains of amino acids that play important roles in biological processes such as cell signaling, enzyme catalysis, and immune response. N-(8-Formamidonaphthalen-1-YL)-N-methylformamidel-OH is used to introduce the amino acid valine into peptide chains, allowing researchers to create custom peptides with specific sequences and functions.

properties

IUPAC Name

N-[8-[formyl(methyl)amino]naphthalen-1-yl]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-15(9-17)12-7-3-5-10-4-2-6-11(13(10)12)14-8-16/h2-9H,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOMDPLOWLDARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=O)C1=CC=CC2=C1C(=CC=C2)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70818871
Record name N-(8-Formamidonaphthalen-1-yl)-N-methylformamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70818871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8-Formamidonaphthalen-1-YL)-N-methylformamide

CAS RN

61289-65-4
Record name N-(8-Formamidonaphthalen-1-yl)-N-methylformamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70818871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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